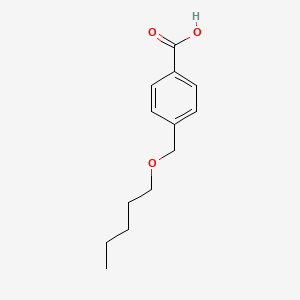

4-(Pentyloxymethyl)benzoic acid

Description

4-(Pentyloxymethyl)benzoic acid is a derivative of benzoic acid, characterized by a carboxyl group and a pentyloxymethyl substituent attached to the benzene (B151609) ring at positions 1 and 4, respectively. While direct research on this specific molecule is not extensively documented in mainstream chemical literature, its structure is representative of a class of compounds that are of significant interest in materials science and synthetic chemistry. Its study is often contextualized by understanding its fundamental components: the aromatic carboxylic acid core and the alkoxy substituent.

Aromatic carboxylic acids are organic compounds where a carboxyl functional group (-COOH) is directly attached to an aromatic ring. derpharmachemica.comresearchgate.net The simplest example of this class is benzoic acid. These compounds are known for their acidic properties, which are influenced by the nature of other substituents on the aromatic ring. chemicalbook.com They serve as crucial building blocks and intermediates in the synthesis of a multitude of more complex molecules, including pharmaceuticals, polymers, and dyes. derpharmachemica.com

The reactions of aromatic carboxylic acids are twofold: those involving the carboxyl group and those involving the aromatic ring. nih.gov The carboxyl group can undergo reactions such as esterification, amidation, and reduction to form alcohols. ysu.edu The aromatic ring can undergo electrophilic substitution, with the carboxyl group acting as a deactivating, meta-directing group. researchgate.net

Benzoic acid derivatives featuring alkoxy (-OR) substituents are a significant subclass of aromatic compounds. The presence of an alkoxy group, which consists of an alkyl group bonded to an oxygen atom, can significantly modify the physical and chemical properties of the parent benzoic acid molecule. These modifications include changes in solubility, acidity, and electronic properties.

A key area where alkoxy-substituted benzoic acids have found application is in the field of liquid crystals. derpharmachemica.com The length and branching of the alkoxy chain can influence the mesomorphic properties of the molecule, determining the temperature range over which it exhibits liquid crystalline phases. derpharmachemica.com Furthermore, these compounds are valuable intermediates in the synthesis of more complex molecules, where the alkoxy group can act as a directing group in electrophilic aromatic substitution or be cleaved to reveal a phenol (B47542) for further functionalization. sigmaaldrich.com

The structural framework of this compound is distinct from its isomer, 4-(pentyloxy)benzoic acid, due to the presence of a methylene (B1212753) (-CH2-) spacer between the ether oxygen and the aromatic ring. This seemingly minor difference has significant implications for the molecule's conformation and electronic properties.

Research into analogues, such as 4-(methoxymethyl)benzoic acid, provides insight into the potential synthesis and properties of this compound. A common synthetic route to 4-(alkoxymethyl)benzoic acids involves the nucleophilic substitution of a 4-(halomethyl)benzoic acid with an appropriate alkoxide. ysu.edu For instance, 4-(methoxymethyl)benzoic acid can be prepared by reacting 4-(bromomethyl)benzoic acid with potassium hydroxide (B78521) in methanol (B129727), where a methoxide (B1231860) nucleophile displaces the bromide. ysu.edu

A plausible synthesis for this compound would therefore involve the reaction of a suitable 4-(halomethyl)benzoic acid with sodium or potassium pentoxide, derived from 1-pentanol (B3423595). The precursor, 4-(hydroxymethyl)benzoic acid, is a commercially available compound that serves as a common starting point for such syntheses. chemicalbook.comsigmaaldrich.com

The research interest in these analogues often stems from their utility as building blocks in supramolecular chemistry, polymer synthesis, and as ligands for metal complexes. The ether linkage provides a degree of flexibility, while the carboxylic acid group offers a site for coordination or further derivatization.

Physicochemical Data

The following tables provide a summary of available and computed data for this compound and its relevant analogues.

Table 1: Properties of this compound (Note: As this is a sparsely researched compound, most properties are predicted or not available.)

| Property | Value |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | This compound |

| Physical State | Solid (Predicted) |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Insoluble in water (Predicted) |

Table 2: Comparative Data of Related Benzoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(Hydroxymethyl)benzoic acid | C8H8O3 | 152.15 | 182-185 sigmaaldrich.com |

| 4-(Pentyloxy)benzoic acid | C12H16O3 | 208.25 | Not Available |

| 4-(Methoxymethyl)benzoic acid | C9H10O3 | 166.17 | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

4-(pentoxymethyl)benzoic acid |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-9-16-10-11-5-7-12(8-6-11)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15) |

InChI Key |

VVVHUXMFCLDOJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pentyloxymethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 4-(Pentyloxymethyl)benzoic acid. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular structure.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons in different chemical environments. The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often above 12 ppm, due to extensive hydrogen bonding. libretexts.orgrsc.org

The aromatic region is characterized by two doublets, a pattern typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear at a lower field compared to the protons ortho to the electron-donating pentyloxymethyl group.

The aliphatic portion of the spectrum reveals the signals for the pentyloxy and methylene (B1212753) groups. A key singlet corresponds to the benzylic methylene protons (-O-CH₂-Ar). The pentyloxy chain exhibits a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the ether oxygen, and a series of multiplets for the remaining three methylene groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0-13.0 | Broad Singlet | 1H | -COOH |

| ~8.05 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~7.45 | Doublet | 2H | Aromatic H (ortho to -CH₂O-) |

| ~4.60 | Singlet | 2H | -O-CH₂ -Ar |

| ~3.55 | Triplet | 2H | -O-CH₂ -(CH₂)₃CH₃ |

| ~1.65 | Multiplet | 2H | -O-CH₂-CH₂ -(CH₂)₂CH₃ |

| ~1.35 | Multiplet | 4H | -O-(CH₂)₂-(CH₂)₂ -CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, 11 distinct signals are expected, corresponding to the 12 carbon atoms (with two pairs of aromatic carbons being equivalent due to symmetry).

The carboxyl carbon (C=O) is the most deshielded, appearing at the downfield end of the spectrum (~165-175 ppm). libretexts.orgdocbrown.info The aromatic carbons show four distinct signals. docbrown.info The quaternary carbons (C1 and C4) are identifiable, with C1 (attached to -COOH) and C4 (attached to -CH₂O-) being distinct. The carbons of the pentyloxy chain and the benzylic methylene carbon resonate in the upfield aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172.0 | C =O |

| ~162.0 | Aromatic C 4-CH₂O- |

| ~131.0 | Aromatic C 2/C6 |

| ~129.5 | Aromatic C 1-COOH |

| ~114.5 | Aromatic C 3/C5 |

| ~72.0 | -O-C H₂-Ar |

| ~68.0 | -O-C H₂-(CH₂)₃CH₃ |

| ~29.0 | -O-CH₂-C H₂-(CH₂)₂CH₃ |

| ~28.0 | -O-(CH₂)₂-C H₂-CH₂CH₃ |

| ~22.5 | -O-(CH₂)₃-C H₂-CH₃ |

Note: Chemical shifts are approximate and based on typical values for similar structures. nih.gov

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show a clear correlation between the adjacent protons within the pentyloxy chain, establishing its linear sequence. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). libretexts.org It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum, for instance, linking the ¹H signal at ~4.60 ppm to the ¹³C signal at ~72.0 ppm (-O-CH₂-Ar).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). libretexts.org This technique pieces the entire molecular puzzle together. Key expected correlations would include:

The benzylic methylene protons (~4.60 ppm) showing correlation to the aromatic quaternary carbons C4 and C1, as well as the ether carbon of the pentyloxy chain.

The aromatic protons showing correlations to the carboxylic carbon, confirming the position of the acid group.

The protons of the O-CH₂ group of the pentyloxy chain showing a correlation to the benzylic carbon.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. echemi.com

The carboxylic acid moiety provides a highly characteristic set of absorptions in the IR spectrum.

O-H Stretch: A very broad and strong absorption band is observed in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. orgchemboulder.commsu.edu This broadness often causes it to overlap with the C-H stretching bands. orgchemboulder.com

C=O Stretch: An intense, sharp absorption corresponding to the carbonyl stretch appears between 1710 and 1680 cm⁻¹. libretexts.org Its position in this range is indicative of a carbonyl group conjugated with an aromatic ring. libretexts.org

C-O Stretch and O-H Bend: The C-O stretching vibration is typically found in the 1320-1210 cm⁻¹ region, while the out-of-plane O-H bend (or wag) gives rise to a broad absorption around 950-910 cm⁻¹. orgchemboulder.com

The IR spectrum also allows for the clear distinction between aromatic and aliphatic C-H bonds.

Aromatic C-H Stretch: Weak to medium intensity bands appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which are characteristic of C-H bonds on an aromatic ring. orgchemboulder.com

Aliphatic C-H Stretch: Stronger bands corresponding to the C-H bonds of the pentyloxy and methylene groups are found just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). ucla.eduuomustansiriyah.edu.iq

Aromatic C=C Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the benzene ring. orgchemboulder.com

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the 1,4-disubstituted aromatic ring typically appear as a strong band in the 860-800 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (broad, strong) | O-H Stretch | Carboxylic Acid |

| 3100-3000 (medium) | C-H Stretch | Aromatic |

| 2960-2850 (strong) | C-H Stretch | Aliphatic |

| 1710-1680 (strong, sharp) | C=O Stretch | Carboxylic Acid (conjugated) |

| 1600-1450 (medium) | C=C Stretch | Aromatic Ring |

| 1320-1210 (medium) | C-O Stretch | Carboxylic Acid / Ether |

| 950-910 (broad, medium) | O-H Bend (oop) | Carboxylic Acid |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

No experimental mass spectra for this compound were found. Analysis would typically involve identifying the molecular ion peak and interpreting the fragmentation pattern to confirm the structure. For this compound (Molecular Weight: 222.28 g/mol ), the molecular ion [M]⁺ would be expected at m/z 222. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific HRMS data for this compound is unavailable. This technique would be used to determine the exact mass of the molecular ion, confirming its elemental composition (C₁₃H₁₈O₃). The theoretical exact mass would be calculated and compared to the experimental value to provide unambiguous identification.

Fragmentation Pattern Interpretation for Structural Confirmation

Without an experimental mass spectrum, a detailed interpretation of the fragmentation pattern is not possible. However, a theoretical fragmentation can be proposed based on the structure and common fragmentation pathways of similar aromatic ethers and carboxylic acids. docbrown.inforesearchgate.net

Table 3.3.2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 222 | [C₁₃H₁₈O₃]⁺ | Molecular Ion [M]⁺ |

| 205 | [C₁₃H₁₇O₂]⁺ | Loss of hydroxyl radical (•OH) from the carboxylic acid group [M-OH]⁺ |

| 177 | [C₁₃H₁₇O]⁺ | Loss of carboxyl group (•COOH) [M-COOH]⁺ |

| 151 | [C₈H₇O₂]⁺ | Cleavage of the ether bond, loss of pentyl radical (•C₅H₁₁) |

| 121 | [C₇H₅O₂]⁺ | Benzylic cleavage, loss of pentyloxy radical (•OC₅H₁₁) |

| 71 | [C₅H₁₁]⁺ | Pentyl cation from ether cleavage |

This table is predictive and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

No experimental UV-Vis absorption spectra for this compound could be located. The analysis would focus on the electronic transitions within the molecule. The benzoic acid portion of the molecule acts as the primary chromophore. rsc.org The pentyloxymethyl group, an auxochrome, is expected to cause a slight red shift (bathochromic shift) of the primary absorption bands of the benzoic acid chromophore due to its electron-donating nature. researchgate.net

Table 3.4: Expected UV-Vis Absorption Bands for this compound

| Band | Typical Wavelength (nm) for Benzoic Acid researchgate.netresearchgate.net | Expected Electronic Transition | Predicted Effect of Pentyloxymethyl Group |

|---|---|---|---|

| E-Band | ~200-210 | π → π* (Benzene ring) | Minor shift |

| B-Band | ~230 | π → π* (Conjugated system) | Slight bathochromic shift |

This table is predictive and based on the known spectrum of benzoic acid and general spectroscopic principles, not on experimental data for the specified compound.

Chemical Transformations and Reaction Pathways of 4 Pentyloxymethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical reactions, including esterification, amide formation, and reduction.

Esterification Reactions and Ester Derivatives

Esterification of 4-(pentyloxymethyl)benzoic acid can be achieved through reaction with various alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid. tcu.edulibretexts.orgiajpr.com This reaction, often performed under reflux, results in the formation of the corresponding ester and water. tcu.eduiajpr.com The process is reversible, and to drive the equilibrium towards the product side, it is common to use an excess of the alcohol or to remove the water as it is formed. libretexts.org

A range of ester derivatives can be synthesized, including those with simple alkyl groups or more complex aromatic moieties. For example, the reaction with methanol (B129727) would yield methyl 4-(pentyloxymethyl)benzoate, while reaction with 4-(hexyloxy)phenol would produce 4'-(hexyloxy)phenyl 4-(pentyloxymethyl)benzoate.

Table 1: Examples of Esterification Reactions

| Reactant | Product | Catalyst |

| Methanol | Methyl 4-(pentyloxymethyl)benzoate | Conc. H₂SO₄ |

| 4-(Hexyloxy)phenol | 4'-(Hexyloxy)phenyl 4-(pentyloxymethyl)benzoate | Acid Catalyst |

Amide Formation via Nucleophilic Acyl Substitution

The carboxylic acid can be converted into amides through reaction with ammonia (B1221849) or primary or secondary amines. libretexts.orgyoutube.com This transformation typically proceeds via an initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic attack by the amine. libretexts.org Alternatively, direct condensation of the carboxylic acid and amine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or in the presence of catalysts such as TiCl₄. libretexts.orgnih.gov The reaction conditions for direct amidation can be more severe. libretexts.org

The reaction of this compound with an amine, such as methylamine, would yield N-methyl-4-(pentyloxymethyl)benzamide. youtube.com

Table 2: Amide Formation Pathways

| Reagent | Method | Product |

| SOCl₂ then RNH₂ | Acyl Chloride Formation | 4-(Pentyloxymethyl)benzamide |

| RNH₂, DCC | Direct Coupling | 4-(Pentyloxymethyl)benzamide |

| RNH₂, TiCl₄ | Catalytic Condensation | 4-(Pentyloxymethyl)benzamide |

Reduction Reactions to Benzylic Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding [4-(pentyloxymethyl)phenyl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids directly. quora.comchemicalforums.com However, methods have been developed to use NaBH₄ in the presence of co-reagents like iodine or bromine, or with promoters such as 2,4,6-trichloro-1,3,5-triazine (TCT), to achieve this reduction under milder conditions. sci-hub.sersc.org Catalytic hydrogenation over heterogeneous catalysts, such as Pt/SnO₂, can also be employed for the selective reduction of the carboxylic acid to the corresponding benzyl (B1604629) alcohol. qub.ac.uk

Reactions of the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Electrophilic Aromatic Substitution: Nitration and Sulfonation

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is achieved by treating the compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. truman.eduyoutube.comyoutube.com The carboxylic acid group is a deactivating, meta-directing group, while the pentyloxymethyl group is an activating, ortho-, para-directing group. youtube.comquora.com Due to the deactivating nature of the carboxyl group, the reaction conditions may need to be carefully controlled to achieve monosubstitution. truman.eduyoutube.com The nitronium ion (NO₂⁺), the active electrophile, will preferentially substitute at the positions meta to the carboxylic acid group. quora.com

Sulfonation: The introduction of a sulfonic acid group (–SO₃H) is accomplished by reacting the compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). youtube.com Similar to nitration, the carboxylic acid directs the incoming electrophile to the meta position. youtube.com This results in the formation of 4-(pentyloxymethyl)-3-sulfobenzoic acid.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-(Pentyloxymethyl)-3-nitrobenzoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-(Pentyloxymethyl)-3-sulfobenzoic acid |

Halogenation Reactions of the Aromatic Nucleus

Halogenation of the aromatic ring involves the introduction of a halogen atom (e.g., Cl, Br). This reaction is typically carried out in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, when using elemental halogens. The directing effects of the substituents on the ring will influence the position of halogenation. Given the opposing directing effects of the carboxylic acid (meta-directing) and the pentyloxymethyl group (ortho-, para-directing), a mixture of isomeric products can be expected. The precise outcome would depend on the specific reaction conditions and the relative activating/deactivating strengths of the two substituents.

Transformations of the Pentyloxymethyl Side Chain

The pentyloxymethyl side chain of this compound offers several sites for chemical transformation, primarily involving the ether linkage and the benzylic carbon. These reactions allow for the modification of the molecule's structure and properties.

Cleavage and Modification of Ether Linkages

The ether bond (C-O-C) in the pentyloxymethyl group is generally stable but can be cleaved under specific, typically harsh, conditions, most commonly involving strong acids. wikipedia.org The cleavage of ethers is an acid-catalyzed nucleophilic substitution reaction that can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the ether oxygen is bonded to a benzylic carbon on one side and a primary pentyl carbon on the other. The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group. youtube.comlibretexts.org

Two primary pathways for nucleophilic attack by the resulting halide ion (e.g., Br⁻) are possible:

SN2 Pathway : The halide ion can attack the less sterically hindered carbon of the pentyl group. This would break the pentyl-oxygen bond, yielding 4-(hydroxymethyl)benzoic acid and 1-bromopentane. This pathway is typical for ethers of primary alcohols. masterorganicchemistry.com

SN1/SN2 Pathway at the Benzylic Carbon : Alternatively, attack can occur at the benzylic carbon. While this carbon is primary, its proximity to the benzene ring can stabilize a carbocation intermediate, potentially allowing for an SN1-type mechanism. libretexts.org An SN2 attack at this position is also feasible. This pathway would cleave the benzyl-oxygen bond to produce 4-(bromomethyl)benzoic acid and pentan-1-ol.

The choice between these pathways can be influenced by reaction conditions. Due to the stability of the ether linkage, these reactions generally require heat to proceed at a reasonable rate. khanacademy.org

| Reaction Type | Reagents | Potential Products | Mechanism |

| Acid-Catalyzed Cleavage | HBr or HI, Heat | 4-(hydroxymethyl)benzoic acid + 1-halopentane | SN2 at pentyl carbon |

| Acid-Catalyzed Cleavage | HBr or HI, Heat | 4-(bromomethyl)benzoic acid + pentan-1-ol | SN1/SN2 at benzylic carbon |

Functionalization of the Pentyl Chain

The reactivity of the side chain is dominated by the benzylic carbon—the carbon atom directly attached to the benzene ring—due to the resonance stabilization it can provide to intermediates like radicals or carbocations. libretexts.org

Benzylic Oxidation A common reaction for alkylbenzene derivatives is the oxidation of the side chain using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orgleah4sci.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.orgyoutube.com In the case of this compound, the benzylic carbon has two hydrogens. Treatment with a strong oxidizing agent under heat would cleave the bond between the benzylic carbon and the ether oxygen, oxidizing the benzylic position. This would ultimately convert the entire pentyloxymethyl group into a second carboxylic acid group, yielding benzene-1,4-dicarboxylic acid (terephthalic acid).

Benzylic Bromination A more selective functionalization can be achieved through free-radical bromination at the benzylic position. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide) allows for the specific substitution of a benzylic hydrogen with a bromine atom. libretexts.org This reaction would convert this compound into 4-(bromo(pentyloxy)methyl)benzoic acid. This new alkyl halide can then serve as a substrate for a variety of nucleophilic substitution reactions, allowing for further derivatization.

The pentyl portion of the side chain, being a simple alkyl group, is largely unreactive to most reagents except under harsh free-radical conditions that would likely lead to a mixture of products. youtube.com

| Reaction Type | Reagents | Product | Key Feature |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄, Heat | Benzene-1,4-dicarboxylic acid | Cleavage of the C-O side-chain bond. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | 4-(bromo(pentyloxy)methyl)benzoic acid | Selective substitution at the benzylic carbon. |

Dimerization and Self-Association Phenomena in Solution and Solid State

A defining characteristic of this compound, like other p-alkoxybenzoic acids, is its strong tendency to undergo self-association through the formation of hydrogen-bonded dimers. hartleygroup.orged.gov This phenomenon is driven by the carboxylic acid functional group and profoundly influences the material's properties in both the solid state and in solution. nih.govrsc.org

In the solid state and in non-polar or weakly polar solvents, two molecules of the acid associate via a pair of strong O-H···O hydrogen bonds between their carboxyl groups. rsc.orgnih.gov This creates a stable, centrosymmetric dimer. The formation of this supramolecular structure effectively doubles the length of the molecule, resulting in a more rigid, rod-like (calamitic) shape. hartleygroup.orged.gov

This dimerization is the fundamental basis for the liquid crystalline behavior observed in many p-alkoxybenzoic acids. nih.govresearchgate.net The elongated, hydrogen-bonded dimers can self-assemble into ordered fluid phases, such as nematic and smectic phases, at temperatures between the crystalline solid and the isotropic liquid states. hartleygroup.orgresearchgate.net The specific type of mesophase and the transition temperatures are dependent on the length of the alkoxy chain. researchgate.net While specific data for this compound is not detailed, the principles established for the closely related p-alkoxybenzoic acid series are directly applicable. hartleygroup.orgresearchgate.netmdpi.com

| Phenomenon | Driving Force | Resulting Structure | Consequence |

| Dimerization | Intermolecular hydrogen bonding between -COOH groups | Centrosymmetric, rod-like dimer | Increased effective molecular length and rigidity |

| Self-Association | van der Waals forces between dimers | Ordered aggregates | Formation of liquid crystal phases (nematic, smectic) |

Advanced Applications and Material Science Perspectives for 4 Pentyloxymethyl Benzoic Acid Analogues

Exploration of Liquid Crystalline Properties

The ability of molecules to form intermediate phases of matter between the crystalline solid and the isotropic liquid states, known as liquid crystalline or mesophases, is a key area of materials science. Analogues of 4-(pentyloxymethyl)benzoic acid, particularly the 4-alkoxybenzoic acids, are well-known for their thermotropic liquid crystalline behavior, where phase transitions are driven by changes in temperature. researchgate.net The formation of these mesophases is largely attributed to the molecular self-assembly of the benzoic acid derivatives, which form hydrogen-bonded dimers. nih.gov

Mesophase Characterization and Identification (e.g., Nematic, Smectic)

The liquid crystalline behavior of 4-alkoxybenzoic acid analogues is characterized by the formation of distinct mesophases, primarily the nematic (N) and smectic (Sm) phases. The nematic phase is characterized by molecules that have long-range orientational order but no positional order, allowing them to flow like a liquid but maintain a preferred direction. As the length of the alkyl chain in 4-alkoxybenzoic acids increases, a more ordered smectic phase often emerges. In the smectic phase, molecules are not only orientationally ordered but are also arranged in layers.

For instance, studies on homologous series of 4-n-alkoxybenzoic acids have shown that shorter-chain derivatives predominantly exhibit a nematic phase. As the alkyl chain lengthens, smectic phases, such as the smectic C (SmC) and smectic A (SmA) phases, become more prevalent and stable. nih.gov For example, a dimer of 4-(4-pentenyloxy)benzoic acid, a related analogue, was found to exhibit three mesophases: a nematic phase and two distinct smectic phases. researchgate.net

Thermotropic Behavior and Phase Transition Thermodynamics

The thermotropic behavior of these compounds is investigated using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with phase transitions. nih.gov The temperatures at which these transitions occur and their associated enthalpy (ΔH) and entropy (ΔS) changes provide crucial information about the stability and nature of the mesophases.

Table 1: Thermodynamic Data for Phase Transitions of 4-Pentyloxybenzoic Acid Analogue

| Transition | Temperature (K) | Enthalpy Change (ΔH) (kJ/mol) | Reference |

|---|---|---|---|

| Crystal to Nematic | 398 | Data not available in search results | nist.gov |

| Nematic to Isotropic | - | Data not available in search results |

The study of such phase transitions is critical for designing materials with specific operating temperature ranges for applications like displays and sensors.

Microscopic Texture Analysis via Polarized Light Microscopy

Polarized Light Microscopy (PLM) is an indispensable tool for identifying liquid crystalline phases. nih.gov Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. These textures arise from the anisotropic nature of the liquid crystal, where the refractive index varies with the direction of light propagation.

For nematic phases, a "Schlieren" texture with dark brushes is often observed, which corresponds to regions where the molecular orientation changes. researchgate.net Smectic phases, being more ordered, show different textures, such as the "focal-conic" texture for smectic A and the "broken focal-conic" or "striped" texture for smectic C. The coalescence of nematic droplets from the isotropic liquid phase upon cooling can also be observed, showing characteristic optical patterns. researchgate.net The visual identification of these textures through PLM, in conjunction with DSC data, allows for the unambiguous determination of the mesophases and their transition temperatures. tubitak.gov.trsemanticscholar.org

Role in Polymer Chemistry as a Monomer or Building Block

The presence of a reactive carboxylic acid group and the potential to introduce other polymerizable functionalities make this compound and its analogues valuable monomers for the synthesis of liquid crystal polymers (LCPs). These polymers exhibit liquid crystalline properties either in solution (lyotropic) or in the melt (thermotropic).

Research has demonstrated the synthesis of polyesters and other polymers from benzoic acid derivatives. For example, poly(4-oxyalkylenoxy benzoate)s have been successfully prepared from monomers derived from p-hydroxybenzoic acid. researchgate.netcnr.it The polymerization is typically carried out in bulk using a catalyst, and the resulting polymers' thermal behavior and crystallinity are influenced by the length of the flexible spacer in the repeating unit. researchgate.net Benzoic acid itself has been used as an organocatalyst for the ring-opening copolymerization of lactide and ε-caprolactone, highlighting the versatility of the benzoic acid moiety in polymer synthesis. rsc.org

The incorporation of mesogenic units like this compound into a polymer backbone can lead to main-chain LCPs, where the rigid mesogenic units are part of the main polymer chain. This structure imparts a high degree of order and can result in materials with exceptional mechanical strength and thermal stability.

Derivatives in Functional Materials Research

The chemical versatility of the benzoic acid structure allows for the synthesis of a wide array of derivatives with tailored functionalities for various material science applications. By modifying the carboxylic acid group or by introducing substituents onto the benzene (B151609) ring, researchers can fine-tune the electronic, optical, and biological properties of these compounds.

Derivatives of benzoic acid have been investigated for a range of applications:

Antibacterial Agents: Pyrazole derivatives of benzoic acid have shown potent antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations as low as 0.5 μg/mL. nih.gov

Anticancer Research: Benzoic acid derivatives are being explored as potential anticancer agents. For instance, some derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth. preprints.org

Food Preservatives: Due to their antimicrobial properties, benzoic acid and its derivatives are widely used as preservatives in food and cosmetic products. tubitak.gov.tr

Organic Synthesis: The benzoic acid moiety serves as a versatile scaffold in organic synthesis for the creation of more complex molecules with desired biological or material properties. researchgate.net

While specific research on the functional material applications of this compound derivatives is an emerging area, the established utility of the broader class of benzoic acid derivatives suggests significant potential for this compound in the development of new functional materials.

Q & A

Q. What are the optimized synthetic routes for 4-(Pentyloxymethyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification or alkylation of benzoic acid derivatives. For example, coupling 4-hydroxybenzoic acid with pentyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to alkylating agent) and using catalysts like tetrabutylammonium bromide to enhance reactivity . Purity is improved via recrystallization in ethanol/water mixtures (yield: ~70–85%) .

Q. Which spectroscopic and thermal techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms ester C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹) .

- NMR : ¹H NMR shows peaks for the pentyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–8.1 ppm); ¹³C NMR verifies the ester carbonyl (δ ~165 ppm) .

- TGA/DSC : Thermal stability is assessed via TGA (decomposition onset >200°C), while DSC identifies melting transitions (~90–110°C) .

Q. What are the primary research applications of this compound in material science and biology?

- Methodological Answer :

- Liquid Crystals : Acts as a mesogen core in calamitic liquid crystals; its alkyl chain promotes smectic phases, studied via polarized optical microscopy .

- Drug Design : Serves as a scaffold for bioactive molecules (e.g., enzyme inhibitors) by functionalizing the carboxyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths and angles with precision (<0.01 Å for bonds). For example, the pentyloxy chain adopts a gauche conformation in the crystal lattice, validated via ORTEP-3 visualizations . High-resolution data (R-factor <5%) require cryocooling (100 K) and synchrotron radiation .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces. Electron Localization Function (ELF) analysis reveals charge distribution at the ester group, guiding reactivity predictions in nucleophilic acyl substitutions .

Q. How should researchers address discrepancies between experimental and computational data for this compound?

- Methodological Answer :

- Thermal Data Conflicts : If experimental DSC melting points deviate from simulated values (>10°C), recalibrate computational parameters (e.g., solvation models) or verify sample purity via HPLC .

- Spectroscopic Mismatches : Contrast experimental IR peaks with DFT-predicted vibrations; adjust basis sets or consider polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.